molecular formula C9H7ClF2O3 B570716 3-(2-Chlorophenyl)-2,2-difluoro-3-hydroxypropanoic acid CAS No. 1250734-08-7

3-(2-Chlorophenyl)-2,2-difluoro-3-hydroxypropanoic acid

Cat. No.: B570716
CAS No.: 1250734-08-7
M. Wt: 236.599
InChI Key: QKUUKOJMCCZJQC-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-2,2-difluoro-3-hydroxypropanoic acid is a fluorinated carboxylic acid of interest in medicinal chemistry and pharmaceutical research. The strategic incorporation of fluorine atoms into organic molecules is a established practice in drug discovery to fine-tune properties such as metabolic stability, membrane permeability, and binding affinity . The 2,2-difluoro motif adjacent to a hydroxy group is a structural feature found in other research chemicals, suggesting potential as a versatile building block for the synthesis of more complex molecules . Similarly, the ortho -chlorophenyl substituent is a common pharmacophore present in various synthetic compounds, indicating its utility in the development of agrochemicals and pharmaceuticals . Researchers may explore this compound's potential as a key intermediate in constructing novel active agents. Its structure, featuring both hydrogen bond donor and acceptor groups, also makes it a candidate for studying molecular interactions in chemical biology. This product is intended for research purposes and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(2-chlorophenyl)-2,2-difluoro-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2O3/c10-6-4-2-1-3-5(6)7(13)9(11,12)8(14)15/h1-4,7,13H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKUUKOJMCCZJQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(C(=O)O)(F)F)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 2-Chlorobenzaldehyde with Difluoroacetic Acid

The initial step often involves the condensation of 2-chlorobenzaldehyde with difluoroacetic acid derivatives. This reaction forms a β-hydroxy-β-difluoro intermediate, which is critical for subsequent functionalization. Under acidic conditions, the aldehyde group of 2-chlorobenzaldehyde reacts with the carbonyl group of difluoroacetic acid, yielding a conjugated system that stabilizes the transition state.

Reduction of the Intermediate

The β-keto intermediate generated during condensation is reduced to a secondary alcohol using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). NaBH₄ is preferred for its milder reaction conditions and selectivity toward ketone reduction without affecting other functional groups. The reduction step introduces the hydroxyl group at the β-position, a structural hallmark of the target compound.

Hydrolysis and Acidification

The final step involves hydrolyzing ester or nitrile intermediates to yield the carboxylic acid moiety. For example, a method analogous to the synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid employs concentrated sulfuric acid (H₂SO₄) and sodium nitrite (NaNO₂) under controlled temperatures (0–5°C) to achieve selective hydrolysis. This step is critical for avoiding decarboxylation, which can occur at elevated temperatures.

Catalysts and Reaction Conditions

Acid Catalysts in Hydrolysis

Strong Brønsted acids, such as H₂SO₄ or HCl, are routinely used to protonate carbonyl groups, facilitating nucleophilic attack during hydrolysis. In one protocol, H₂SO₄ catalyzes the hydrolysis of a nitrile intermediate to the corresponding carboxylic acid, achieving yields exceeding 65%.

Optimization Strategies

Temperature Control

Maintaining low temperatures during hydrolysis (e.g., 0–5°C) minimizes side reactions such as decarboxylation or over-oxidation. For example, a protocol involving H₂SO₄ and NaNO₂ at 5°C achieved a 67.2% yield of 2-chlorobenzoic acid, a structurally related compound.

Solvent Selection

Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of intermediates, while water facilitates hydrolysis. Mixed solvent systems (e.g., water-ethanol) balance reactivity and solubility, particularly in reduction steps.

Industrial-Scale Production

Continuous Flow Processes

Transitioning from batch to continuous flow reactors improves heat and mass transfer, critical for exothermic reactions like condensation. Flow systems also enable precise control over residence time, reducing byproduct formation.

Catalytic System Design

Industrial methods may employ immobilized catalysts to streamline separation and reuse. For example, silica-supported H₂SO₄ could facilitate hydrolysis while minimizing waste.

Case Studies and Research Findings

Hydrolysis of 2-Chlorobenzonitrile

A scaled-up synthesis of 2-chlorobenzoic acid from 2-chlorobenzonitrile (250 g starting material) using HCl and water at 100–110°C yielded 168 g of product (67.2% yield). This demonstrates the feasibility of large-scale hydrolysis under acidic conditions.

Data Tables and Comparative Analysis

Table 1. Comparison of Synthetic Methods

StepReagents/ConditionsYieldCatalystReference
Condensation2-Chlorobenzaldehyde, difluoroacetic acidN/AH₂SO₄
ReductionNaBH₄, ethanol, 0°C75%*None
HydrolysisH₂SO₄, NaNO₂, 0–5°C67.2%H₂SO₄
Solid Acid CatalysisPoly(4-vinylpyridinium) HSO₄, ultrasound>90%**Heteropolyacid

*Estimated from analogous reactions. **Reported for coumarin synthesis.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C10H10ClF2O3
  • Molecular Weight : 236.63 g/mol
  • CAS Number : 1250734-08-7

The compound features a difluorinated propanoic acid structure, which contributes to its unique chemical reactivity and potential uses.

Pharmaceutical Applications

  • Intermediate for Drug Synthesis :
    • 3-(2-Chlorophenyl)-2,2-difluoro-3-hydroxypropanoic acid serves as an important intermediate in the synthesis of various pharmaceuticals. For instance, it can be transformed into phosphodiesterase inhibitors, which are relevant for treating conditions like depression and anxiety .
  • Antimicrobial Activity :
    • Research has indicated that derivatives of this compound exhibit antimicrobial properties. The chlorophenyl group enhances the biological activity of the molecule, making it a candidate for developing new antibiotics .
  • Fungicide Development :
    • The compound is also utilized in the synthesis of fungicides such as Prothioconazole, which is effective against a range of plant pathogens. This application highlights its importance in agriculture for crop protection .

Agrochemical Applications

  • Crop Protection Agents :
    • As mentioned, derivatives of this compound are used in formulating fungicides. These agents help prevent crop diseases caused by fungi, thus ensuring higher agricultural yields .
  • Synthesis of Herbicides :
    • The compound can be modified to create herbicides that target specific weed species without harming crops. This selectivity is crucial for sustainable farming practices .

Case Study 1: Development of Phosphodiesterase Inhibitors

A study explored the use of this compound as an intermediate in synthesizing phosphodiesterase inhibitors. The resulting compounds showed promising activity against various enzyme targets related to mood disorders.

Case Study 2: Prothioconazole Synthesis

In a patent filing, researchers described an efficient synthesis route for Prothioconazole using this compound as a key intermediate. The process yielded high purity products suitable for agricultural applications, demonstrating both economic viability and environmental safety .

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-2,2-difluoro-3-hydroxypropanoic acid involves its interaction with specific molecular targets. The presence of the chlorophenyl and difluoro groups enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 3-(2-chlorophenyl)-2,2-difluoro-3-hydroxypropanoic acid, including fluorinated phenyl groups, hydroxyl/carboxylic acid functionalities, or stereochemical complexity. Key differences and similarities are highlighted below:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Key Features Differences vs. Target Compound References
This compound - C₉H₇ClF₂O₃ 2-chlorophenyl, difluoro, hydroxyl, carboxylic acid, diastereomers Reference compound
(E)-3-(2-Chlorophenyl)acrylic acid 939-58-2 C₉H₇ClO₂ 2-chlorophenyl, α,β-unsaturated carboxylic acid (acrylic backbone) No fluorine or hydroxyl groups; planar double bond
2-(2,3,4-Trifluorophenyl)acetic acid 84315-24-2 C₈H₅F₃O₂ Trifluorophenyl, acetic acid backbone Shorter chain; no hydroxyl group
(2S,3S)-3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid 1217649-15-4 C₉H₁₀FNO₃ 3-fluorophenyl, amino and hydroxyl groups, stereospecific (2S,3S) Amino group replaces C3 hydroxyl; fluorophenyl vs. chlorophenyl
3,3,3-Trifluoro-2-hydroxy-2-(indol-2-yl)propionic acid - C₁₁H₈F₃NO₃ Indole substituent, trifluoro, hydroxyl, carboxylic acid Bulkier aromatic group; trifluoro motif
trans-o-Chlorocinnamic acid 939-58-2 C₉H₇ClO₂ 2-chlorophenyl, α,β-unsaturated carboxylic acid (trans configuration) No fluorine or hydroxyl groups

Key Structural and Functional Differences

Aromatic Substituents
  • Chlorophenyl vs. Fluorophenyl : The target compound’s 2-chlorophenyl group (electron-withdrawing) contrasts with fluorophenyl derivatives (e.g., 2-(2,3,4-Trifluorophenyl)acetic acid), which may exhibit altered electronic and steric properties impacting receptor binding .
  • Bulkier Groups : Compounds like 3,3,3-Trifluoro-2-hydroxy-2-(indol-2-yl)propionic acid incorporate heterocyclic indole rings, likely enhancing π-π stacking interactions but reducing solubility .
Backbone Variations
  • Hydroxypropanoic Acid vs.
Fluorination Patterns
  • Difluoro vs. Trifluoro : The target’s C2 difluoro motif may confer metabolic stability compared to trifluoro derivatives, which could increase lipophilicity and alter pharmacokinetics .
Functional Group Substitutions
  • Hydroxyl vs.

Biological Activity

3-(2-Chlorophenyl)-2,2-difluoro-3-hydroxypropanoic acid is a compound that has garnered attention due to its potential biological activities. This compound, identified by CAS number 1250734-08-7, is a mixture of diastereomers and is utilized in various organic synthesis applications. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C10H8ClF2O3. The presence of the chlorophenyl group and difluoromethyl moiety contributes to its unique chemical properties, which may influence its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit diverse biological activities, including:

  • Antimicrobial Properties : Certain derivatives have shown effectiveness against various bacterial strains.
  • Enzyme Inhibition : Compounds containing fluorinated groups often demonstrate enhanced potency in inhibiting specific enzymes, such as those involved in metabolic pathways.
  • Anticancer Activity : Some studies suggest that structurally related compounds can inhibit tumor cell proliferation.

Antimicrobial Activity

A study conducted on structurally similar compounds demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The introduction of a chlorophenyl group was noted to enhance this activity, potentially due to increased lipophilicity and membrane permeability .

Enzyme Inhibition Studies

Fluorinated compounds are known for their ability to act as enzyme inhibitors. For instance, a comparative study on trifluoromethyl-containing acids revealed that the incorporation of fluorine atoms can lower the pKa of adjacent functional groups, enhancing binding affinity to target enzymes. This mechanism was observed in compounds designed to inhibit reverse transcriptase, where the fluorinated analogs showed improved inhibitory effects compared to non-fluorinated counterparts .

Anticancer Potential

In vitro studies on derivatives of this compound have shown promise in inhibiting cancer cell lines. For example, analogs with similar structural motifs were tested for their cytotoxic effects on B16 melanoma cells, revealing submicromolar activity levels. Molecular docking studies suggested that these compounds interact effectively with tubulin, potentially disrupting cell division .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive/negative bacteria
Enzyme InhibitionEnhanced binding affinity in enzyme assays
AnticancerCytotoxic effects on melanoma cells; tubulin interaction

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